molecular formula C16H26N2O2 B3338239 1,1-Dibutyl-3-(3-methoxyphenyl)urea CAS No. 86781-55-7

1,1-Dibutyl-3-(3-methoxyphenyl)urea

Cat. No.: B3338239
CAS No.: 86781-55-7
M. Wt: 278.39 g/mol
InChI Key: WAJNLXRVSDCMLN-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3-methoxyphenyl)urea is a synthetic urea derivative characterized by its unique substitution pattern. The molecular formula is C₁₇H₂₈N₂O, with an average molecular mass of 276.424 g/mol and a monoisotopic mass of 276.220164 g/mol . Structurally, it features two butyl groups attached to one nitrogen atom of the urea backbone and a 3-methoxyphenyl group on the adjacent nitrogen.

The compound’s synthesis typically involves the reaction of dibutylamine with 3-methoxyphenyl isocyanate or analogous precursors.

Properties

IUPAC Name

1,1-dibutyl-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-6-11-18(12-7-5-2)16(19)17-14-9-8-10-15(13-14)20-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJNLXRVSDCMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392073
Record name Urea, N,N-dibutyl-N'-(3-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-55-7
Record name Urea, N,N-dibutyl-N'-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(3-METHOXYPHENYL)UREA
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Preparation Methods

The synthesis of 1,1-Dibutyl-3-(3-methoxyphenyl)urea typically involves the reaction of 3-methoxyaniline with dibutylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1,1-Dibutyl-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 1,1-Dibutyl-3-(3-methoxyphenyl)urea typically involves the reaction of 3-methoxyaniline with dibutylcarbamoyl chloride. The reaction can be facilitated using a base such as triethylamine in an organic solvent like dichloromethane. This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Chemistry

1,1-Dibutyl-3-(3-methoxyphenyl)urea serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of specialty chemicals due to its unique structural features.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in enzyme inhibition. It has been studied for its interaction with various biological targets, which may include:

  • Inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids that modulate pain and inflammation.
  • Potential antimicrobial properties against specific pathogens.

Medicine

In medical research, 1,1-Dibutyl-3-(3-methoxyphenyl)urea is investigated for:

  • Anti-inflammatory effects : Studies suggest it may reduce inflammation through its biochemical pathways.
  • Anticancer activity : Preliminary investigations indicate potential efficacy against certain cancer cell lines.

Industry

This compound's unique properties make it valuable in the development of new materials with tailored characteristics for industrial applications.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the inhibition or activation of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Substituents on Urea Backbone Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1,1-Dibutyl-3-(3-methoxyphenyl)urea N,N-dibutyl, N'-(3-methoxyphenyl) C₁₇H₂₈N₂O 276.42 Lipophilic butyl groups; 3-methoxy aromatic
1-(4-Methoxybenzyl)-3-(4-(3-methoxyphenyl)pyridin-2-yl)urea N-(4-methoxybenzyl), N'-(4-(3-methoxyphenyl)pyridin-2-yl) C₂₁H₂₀N₃O₃ 351.40 Pyridine ring; dual methoxy groups
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea N,N-diisopropyl, N'-(4-methoxyphenyl), 3-phenylpropyl C₂₂H₂₉N₂O₂ 365.48 Bulky isopropyl groups; 4-methoxy aromatic
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-methoxyphenyl)urea N-(4-(chloromethyl)thiazol-phenyl), N'-(3-methoxyphenyl) C₁₈H₁₇ClN₃O₂S 374.2 [M+H]+ Thiazole ring; chloromethyl substituent

Key Observations :

  • Lipophilicity : The dibutyl groups in 1,1-Dibutyl-3-(3-methoxyphenyl)urea enhance lipophilicity compared to derivatives with smaller alkyl chains (e.g., diisopropyl in ) or polar heterocycles (e.g., thiazole in ) .
  • Aromatic Substitution : The 3-methoxyphenyl group differentiates it from analogues with 4-methoxy () or heteroaromatic () substituents, which may alter electronic properties and binding affinities in biological systems.

Key Observations :

  • Thiazole-containing derivatives () exhibit moderate yields (~50–57%), likely due to steric hindrance from the chloromethyl-thiazol group .
  • Bulky substituents (e.g., diisopropyl in ) may require optimized conditions (e.g., dry DMF) to improve reactivity .

Spectroscopic and Analytical Data

Table 3: Spectral Comparison

Compound Name ¹³C-NMR (δ ppm) EI-MS (m/z) Melting Point (°C) Reference
1,1-Dibutyl-3-(3-methoxyphenyl)urea Not reported Not reported Not reported
1-(4-Methoxybenzyl)-3-(4-(3-methoxyphenyl)pyridin-2-yl)urea 42.1 (alkyl), 113.0–158.2 (aromatic) 351 (M+) 166–168
1-(4-Methoxybenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea 43.8 (alkyl), 113.0–164.8 (aromatic) 351 (M+) 124

Key Observations :

  • Pyridine-containing derivatives () show distinct ¹³C-NMR signals for aromatic carbons (~113–164 ppm), reflecting conjugation effects .
  • The absence of reported data for 1,1-Dibutyl-3-(3-methoxyphenyl)urea highlights a gap in the literature, necessitating further characterization.

Notes

  • Research Gaps: Limited data on the biological activity and spectral properties of 1,1-Dibutyl-3-(3-methoxyphenyl)urea underscore the need for targeted studies.

Q & A

Q. What are the optimal synthetic routes for 1,1-Dibutyl-3-(3-methoxyphenyl)urea, and how can purity be maximized?

The synthesis typically involves reacting 3-methoxyaniline with dibutylcarbamoyl chloride under mild conditions (room temperature, inert atmosphere). Key variables include solvent choice (e.g., dichloromethane or THF), reaction time (6–12 hours), and stoichiometric ratios (1:1.1 amine to carbamoyl chloride). Post-synthesis purification via column chromatography or recrystallization in ethanol yields >90% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : Confirms substitution patterns (e.g., butyl group integration at δ 0.8–1.5 ppm, methoxyphenyl signals at δ 3.8 ppm and 6.5–7.2 ppm).
  • Mass spectrometry (MS) : Validates molecular weight (276.4 g/mol via ESI-MS).
  • HPLC : Assesses purity (>95% with C18 columns, acetonitrile/water mobile phase) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal analysis (TGA/DSC) to determine decomposition temperatures (>200°C).
  • Photostability : Exposure to UV light (λ = 254 nm) for 48 hours to monitor degradation via HPLC.
  • Hydrolytic stability : Incubation in buffered solutions (pH 3–10) at 37°C for 7 days .

Advanced Research Questions

Q. What experimental designs are recommended for studying interactions with biological targets (e.g., enzymes/receptors)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
  • Molecular docking : Predicts binding modes using software like AutoDock Vina (PDB structures of target proteins) .

Q. How can contradictory reports on bioactivity (e.g., anti-inflammatory vs. negligible effects) be resolved?

  • Dose-response assays : Test across a broad concentration range (nM–μM) to identify therapeutic windows.
  • Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., RAW 264.7 macrophages for inflammation studies).
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with assays .

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

  • Substituent modification : Replace methoxy with halogen (e.g., fluoro) to alter electronic effects.
  • Alkyl chain variation : Test ethyl/propyl analogs to optimize lipophilicity (logP calculations via ChemDraw).
  • Bioisosteric replacement : Swap urea with thiourea to assess hydrogen-bonding impacts .

Q. How can computational modeling predict pharmacokinetic properties (e.g., bioavailability)?

  • ADMET prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2 models), and cytochrome P450 interactions.
  • MD simulations : Analyze membrane penetration (GROMACS with POPC lipid bilayers) .

Methodological Considerations

Q. What are the best practices for comparing this compound with structurally similar ureas (e.g., 3,5-dimethylphenyl analogs)?

  • Comparative binding assays : Use SPR/ITC to quantify affinity differences.
  • Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) to rank analogs.
  • In vivo efficacy : Rodent models of inflammation (e.g., carrageenan-induced paw edema) for head-to-head comparisons .

Q. How should researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80).
  • Nanoformulation : Prepare liposomal dispersions (sonication, 50 nm particle size) to enhance aqueous dispersion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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